molecular formula C16H23N7O B5896696 N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide

N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide

Cat. No.: B5896696
M. Wt: 329.40 g/mol
InChI Key: ZXBACQPNYKAYLI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c1-4-14-18-15(20-21(14)3)19-16(24)23-9-7-22(8-10-23)13-5-6-17-11-12(13)2/h5-6,11H,4,7-10H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBACQPNYKAYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1C)NC(=O)N2CCN(CC2)C3=C(C=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Piperazine Derivative Synthesis: The piperazine ring is often synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the triazole and piperazine derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide
  • N-(5-ethyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide

Uniqueness

N-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)-4-(3-methylpyridin-4-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the triazole and piperazine rings. This unique structure can lead to distinct biological activities and chemical properties compared to other similar compounds.

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